molecular formula C12H21NO5 B1524297 (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid CAS No. 783349-78-0

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B1524297
CAS No.: 783349-78-0
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-QMMMGPOBSA-N
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Description

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis, suggesting that their targets could be various enzymes and receptors involved in peptide interactions and signaling .

Mode of Action

The compound interacts with its targets by serving as a building block in peptide synthesis . The tert-butyloxycarbonyl group acts as a protecting group for the amino acid part of the molecule . This protection allows for selective reactions to occur without unwanted side reactions . Once the desired reactions have taken place, the tert-butyloxycarbonyl group can be removed, often under acidic conditions , revealing the original amino acid which can then interact with its target.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, amino acids are linked together to form peptides, which can then exert various biological effects depending on their sequence and structure. The use of tert-butyloxycarbonyl-protected amino acids like (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid allows for the synthesis of specific peptides with high precision .

Pharmacokinetics

It’s known that the compound is a type of ionic liquid . Ionic liquids have unique properties such as low volatility and high thermal stability . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, although specific details would require further investigation.

Result of Action

The result of the compound’s action is the formation of specific peptides through peptide synthesis . These peptides can then interact with various biological targets, leading to a wide range of potential molecular and cellular effects. The exact effects would depend on the specific peptides that are synthesized using the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is a type of ionic liquid, and the properties of these liquids can be affected by temperature and the presence of water . Furthermore, the effectiveness of the compound in peptide synthesis can be influenced by the specific conditions of the reaction, such as the pH and the presence of other reactants .

Biochemical Analysis

Biochemical Properties

(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amines, preventing unwanted reactions during peptide synthesis . This interaction is crucial for maintaining the integrity of the amino acid sequence during the synthesis process.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further biochemical reactions. This selective deprotection mechanism is essential for the compound’s role in peptide synthesis and other biochemical applications . The compound can also inhibit or activate enzymes, depending on the context of its use, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored under appropriate conditions, such as being sealed in a dry environment at 2-8°C . Its stability can be compromised under extreme conditions, leading to degradation and reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate biochemical pathways without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective and safe.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is essential for its activity and function, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its biochemical functions . The localization of the compound within the cell is crucial for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.

Properties

IUPAC Name

(3S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679412
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783349-78-0
Record name 4-(1,1-Dimethylethyl) (3S)-6,6-dimethyl-3,4-morpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=783349-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Reactant of Route 4
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(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Reactant of Route 5
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid
Reactant of Route 6
(S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid

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